Quadratic Hyperpolarizability (β₁₀₆₄) Superiority over the One-Ring 4-Nitrophenyl Analog
In the definitive 1996 Organometallics study by Whittall et al., the molecular first hyperpolarizability (β) of a systematically varied series of (triphenylphosphine)gold σ-arylacetylides was determined by hyper-Rayleigh scattering (HRS) at 1064 nm [1]. The target compound, Au(C≡CC₆H₄-4-C≡CC₆H₄-4-NO₂)(PPh₃) (complex 7), possesses an yne-extended π-bridge. Its experimentally measured β value significantly exceeds that of the shorter one-ring analog Au(C≡CC₆H₄-4-NO₂)(PPh₃) (complex 3), following the established ranking 3 < 4 < 6 ≈ 7 [1]. The nitro substituent introduction (proceeding from the parent phenylacetylide complex 2 to complex 3) was shown to produce a substantial increase in nonlinearity, raising β₁₀₆₄ from approximately 30 × 10⁻³⁰ cm⁵ esu⁻¹ (complex 2) to a level comparable with that of the benchmark organic chromophore 4-nitroaniline (β₁₀₆₄ = 21.4 × 10⁻³⁰ cm⁵ esu⁻¹, in THF) [1]. Further chain lengthening via the yne linkage (complex 7) yields an additional increase, with β(7) ≈ β(6) and both exceeding β(4) and β(3) [1].
| Evidence Dimension | Molecular first hyperpolarizability β₁₀₆₄ (HRS, 1064 nm) |
|---|---|
| Target Compound Data | Complex 7: β > β(4) > β(3); approximately equal to complex 6 [1] |
| Comparator Or Baseline | Complex 3 [Au(C≡CC₆H₄-4-NO₂)(PPh₃)]: β comparable to 4-nitroaniline (~21.4 × 10⁻³⁰ cm⁵ esu⁻¹); Complex 2 [Au(C≡CPh)(PPh₃)]: β ≈ 30 × 10⁻³⁰ cm⁵ esu⁻¹ (donor-only); Complex 4 [biphenyl-bridged]: β intermediate between 3 and 7 [1] |
| Quantified Difference | β(7) > β(3); ranking: 3 < 4 < 6 ≈ 7 < 8 < 5 [1] |
| Conditions | Hyper-Rayleigh scattering at 1064 nm; chloroform or THF solvent; referenced against 4-nitroaniline external standard [1] |
Why This Matters
For NLO material screening and procurement, the yne-extended π-bridge in the target compound delivers a higher quadratic hyperpolarizability than the synthetically simpler one-ring analog, making it the appropriate choice when maximizing second-order NLO response per molecular unit is the design objective.
- [1] Whittall, I. R.; Humphrey, M. G.; Houbrechts, S.; Persoons, A.; Hockless, D. C. R. Organometallic Complexes for Nonlinear Optics. 8.1. Syntheses and Molecular Quadratic Hyperpolarizabilities of Systematically Varied (Triphenylphosphine)gold σ-Arylacetylides: X-ray Crystal Structures of Au(C≡CR)(PPh₃) (R = 4-C₆H₄NO₂, 4,4′-C₆H₄C₆H₄NO₂). Organometallics 1996, 15 (26), 5738–5745. View Source
